6'-(Diethylamino)-2'-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9'(9H)xanthene)-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting photophysical properties, making it a candidate for research in fluorescence and related areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one likely involves multiple steps, including the formation of the spiro structure and the introduction of functional groups such as the diethylamino and propionylphenylamino groups. Typical synthetic routes might involve:
Step 1: Formation of the isobenzofuran core.
Step 2: Introduction of the xanthene moiety.
Step 3: Functionalization with diethylamino and propionylphenylamino groups.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, chromatography, and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one could have several scientific research applications, including:
Chemistry: Study of its photophysical properties, potential use as a fluorescent dye.
Biology: Investigation of its interactions with biological molecules, potential use in imaging techniques.
Medicine: Exploration of its therapeutic potential, such as in drug delivery systems.
Industry: Use in the development of new materials, such as sensors or optoelectronic devices.
Wirkmechanismus
The mechanism of action of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one would depend on its specific interactions with molecular targets. Potential pathways might include:
- Binding to specific receptors or enzymes.
- Modulation of cellular signaling pathways.
- Induction of photophysical effects, such as fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other spiro compounds or those with similar functional groups, such as:
- Spiro(isobenzofuran-1(3H)-9’(9H)xanthene) derivatives.
- Compounds with diethylamino or propionylphenylamino groups.
Uniqueness
The uniqueness of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one might lie in its specific combination of functional groups and its potential photophysical properties, which could make it particularly useful in certain applications.
Eigenschaften
CAS-Nummer |
81494-19-1 |
---|---|
Molekularformel |
C33H30N2O4 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
6'-(diethylamino)-2'-(4-propanoylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H30N2O4/c1-4-29(36)21-11-13-22(14-12-21)34-23-15-18-30-28(19-23)33(26-10-8-7-9-25(26)32(37)39-33)27-17-16-24(20-31(27)38-30)35(5-2)6-3/h7-20,34H,4-6H2,1-3H3 |
InChI-Schlüssel |
UMZOCYZXADCPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.